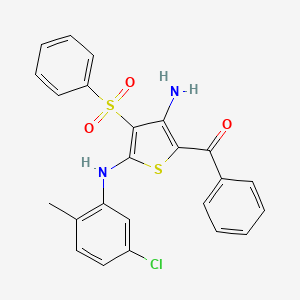

5-BENZOYL-3-(BENZENESULFONYL)-N2-(5-CHLORO-2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-BENZOYL-3-(BENZENESULFONYL)-N2-(5-CHLORO-2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(5-CHLORO-2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of benzoyl, benzenesulfonyl, and chloromethylphenyl groups through various substitution reactions. Common reagents used in these steps include benzoyl chloride, benzenesulfonyl chloride, and chloromethylphenyl derivatives.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the benzoyl or sulfonyl groups, potentially yielding alcohols or thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Halogenating agents, nitrating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, thiophene derivatives are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound may be investigated for similar applications.

Medicine

Pharmaceutical research may explore this compound for its potential therapeutic effects. Thiophene derivatives are known to interact with various biological targets, making them candidates for drug development.

Industry

In the industrial sector, thiophene compounds are used in the production of conductive polymers, dyes, and other materials. This compound may find applications in these areas due to its aromatic properties.

Mechanism of Action

The mechanism of action of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(5-CHLORO-2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE would depend on its specific interactions with molecular targets. Typically, thiophene derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Thiophene-2,4-diamine derivatives: Compounds with similar core structures but different substituents.

Benzoylthiophene derivatives: Compounds with benzoyl groups attached to the thiophene ring.

Benzenesulfonyl derivatives: Compounds with benzenesulfonyl groups attached to various aromatic rings.

Uniqueness

The uniqueness of 5-BENZOYL-3-(BENZENESULFONYL)-N2-(5-CHLORO-2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Biological Activity

5-BENZOYL-3-(BENZENESULFONYL)-N2-(5-CHLORO-2-METHYLPHENYL)THIOPHENE-2,4-DIAMINE is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-cancer, anti-inflammatory, and antimicrobial properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a thiophene ring substituted with various functional groups that contribute to its biological activity. The presence of the benzoyl and benzenesulfonyl groups enhances its interaction with biological targets.

1. Anticancer Activity

Several studies have investigated the anticancer potential of thiophene derivatives, including the compound .

- Cell Line Studies : In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant growth inhibition in the MDA-MB-435 breast cancer cell line with an IC50 value of 13.42 µg/mL (0.045 µM) .

- Selectivity Index : The selectivity index (SI) for this compound was calculated to be 12.7, indicating a favorable therapeutic window compared to standard chemotherapeutics like Cisplatin (SI = 25) .

| Cell Line | IC50 (µg/mL) | Selectivity Index |

|---|---|---|

| MDA-MB-435 | 13.42 | 12.7 |

| MCF-10A | 28.89 | - |

2. Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory properties.

- Mechanism of Action : The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 while promoting the anti-inflammatory cytokine IL-10 in human red blood cells at concentrations as low as 2 nM .

- Comparative Efficacy : In assays comparing its efficacy to salicylic acid, this compound exhibited superior anti-inflammatory effects at doses of 50 and 100 µg/mL .

Case Studies

Recent research has highlighted the significance of structure-activity relationships (SAR) in optimizing thiophene derivatives for enhanced biological activity.

Study Example

In a study focusing on various thiophene derivatives, compounds were evaluated for their cytotoxicity against multiple cancer lines, revealing that structural modifications significantly impacted their biological efficacy .

Properties

IUPAC Name |

[3-amino-4-(benzenesulfonyl)-5-(5-chloro-2-methylanilino)thiophen-2-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O3S2/c1-15-12-13-17(25)14-19(15)27-24-23(32(29,30)18-10-6-3-7-11-18)20(26)22(31-24)21(28)16-8-4-2-5-9-16/h2-14,27H,26H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNUQNHXBARUTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.